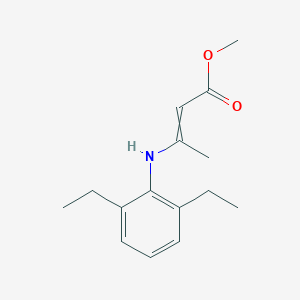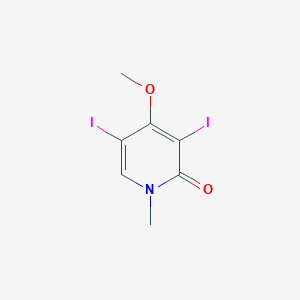
C20H22FN3O6S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains various functional groups, including a fluoro-substituted benzene ring, a morpholine ring, and a sulfonyl group. It has a molecular weight of 451.468583 g/mol .
Vorbereitungsmethoden
The synthesis of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves multiple steps. The preparation typically starts with the formation of the fluoro-substituted benzene ring, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the formation of the carbamate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a chemical bond through the addition of water. .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and carbamate groups.
Wirkmechanismus
The mechanism of action of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and affecting the biological pathways they regulate. The fluoro-substituted benzene ring and the sulfonyl group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(4-{[2-chloro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-bromo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-iodo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
These compounds share similar structures but differ in the halogen substituent on the benzene ring. The presence of different halogens can affect their chemical reactivity, biological activity, and physical properties .
Eigenschaften
Molekularformel |
C20H22FN3O6S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
3-[2-(2-fluorophenoxy)ethoxy]-N,N-dimethyl-4-(3-methyl-2,4-dioxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22FN3O6S/c1-22(2)31(27,28)14-8-9-16(24-13-19(25)23(3)20(24)26)18(12-14)30-11-10-29-17-7-5-4-6-15(17)21/h4-9,12H,10-11,13H2,1-3H3 |
InChI-Schlüssel |
QJPAKOXJWCQMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)OCCOC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)

![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)

methanone](/img/structure/B12623973.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)

